Enhanced Lipophilicity for Permeability vs. DCAP
The target compound is significantly more lipophilic than the broad-spectrum antibiotic DCAP. Its calculated XLogP3 value of 2.8 is 1.5 units higher than DCAP's value of 1.3 [1][2]. This difference in lipophilicity directly correlates with an enhanced ability to passively diffuse across lipid bilayers.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | DCAP (CID 16451152): XLogP3 = 1.3 |
| Quantified Difference | Δ = +1.5 log units (approx. 32-fold increase in partition coefficient) |
| Conditions | In silico prediction by XLogP3 3.0 algorithm, as reported by PubChem [1][2]. |
Why This Matters
This predicts superior passive membrane permeability, which is a critical advantage for targets requiring access to intracellular compartments, whereas DCAP's lower lipophilicity confines its primary activity to the cytoplasmic membrane.
- [1] PubChem. (2026). Compound Summary for CID 3131864: 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol. View Source
- [2] PubChem. (2026). Compound Summary for CID 16451152: 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol (DCAP). View Source
